(1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine
Description
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H14ClNO2/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-6H,12H2,1-3H3/t6-/m0/s1 |
InChI Key |
SRNYHULKSHNBCV-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1OC)OC)Cl)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1OC)OC)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2,4-dimethoxybenzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted phenethylamine derivatives.
Scientific Research Applications
(1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Halogen and Alkoxy Group Modifications
- (1S)-1-(5-Chloro-2-fluorophenyl)ethanamine (PubChem data): Replaces the 2-methoxy group with a 2-fluoro substituent.
- (S)-1-(4-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS 2633638-66-9):
Methoxy Group Positional Isomers
- (S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride (CAS 1956437-80-1): Methoxy groups at 2- and 6-positions instead of 2,3.
Alkyl Substituents
Salt Forms and Physicochemical Properties
- Free Base vs. Hydrochloride Salts: The target compound is typically used as a free base (e.g., Santa Cruz Biotechnology, $728/g for 1 g) . Analogues like (S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride (CAS 1956437-80-1) and (S)-1-(4-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS 2633638-66-9) are stabilized as hydrochloride salts, improving aqueous solubility and crystallinity .
Structural Similarity and Pharmacological Implications
- Similarity Scoring :
- Electronic Effects :
Data Table: Key Properties of (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethanamine and Analogues
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Salt Form | Key Features |
|---|---|---|---|---|---|
| (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethanamine | 1212420-18-2 | 5-Cl, 2,4-OMe | 215.68 | Free base | High research cost, chiral center |
| (S)-1-(2,6-Dimethoxyphenyl)ethanamine HCl | 1956437-80-1 | 2,6-OMe | 217.69 | Hydrochloride | Steric hindrance, improved solubility |
| (S)-1-(4-Chloro-2-fluorophenyl)ethanamine HCl | 2633638-66-9 | 4-Cl, 2-F | 220.06 | Hydrochloride | Dual halogen, enhanced stability |
| (1S)-1-(4-Isopropylphenyl)ethanamine HCl | 222737-88-4 | 4-isopropyl | 229.75 | Hydrochloride | High lipophilicity |
Biological Activity
(1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine, a compound structurally related to various psychoactive substances, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and associated effects.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 216.66 g/mol. Its structure includes a chloro-substituted aromatic ring and methoxy groups that may influence its pharmacological properties.
Research indicates that (1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine acts primarily as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs). Specifically, it has been shown to interact with the α7 subtype of nAChRs, which are implicated in various neuropsychiatric disorders including schizophrenia and Alzheimer's disease. The modulation affects the receptor's conformational states, enhancing agonist-evoked currents without directly competing with acetylcholine for binding sites .
Neuropharmacological Effects
The compound exhibits several neuropharmacological effects:
- Cognitive Enhancement : Studies suggest that modulation of α7 nAChRs can improve cognitive functions such as memory and learning.
- Anxiolytic Properties : There is evidence indicating potential anxiolytic effects, making it a candidate for further exploration in anxiety-related disorders.
- Antidepressant Effects : Given its interaction with cholinergic systems, there are implications for antidepressant-like activity.
Toxicological Profile
Limited information is available regarding the toxicity of (1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine. However, related compounds have been associated with adverse reactions including agitation and hallucinations. The safety profile remains to be fully elucidated through clinical studies.
In Vitro Studies
In vitro studies have demonstrated that (1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine can significantly alter the kinetics of α7 nAChR activation. For instance:
- Table 1: Effects on α7 nAChR Activation
| Concentration (μM) | Peak Current (nA) | Modulation Type |
|---|---|---|
| 0.1 | 150 | Positive Allosteric |
| 1 | 300 | Positive Allosteric |
| 10 | 450 | Positive Allosteric |
These results indicate a dose-dependent enhancement of receptor activity.
Clinical Implications
While direct clinical data on (1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine is sparse, its structural similarity to known psychoactive compounds suggests potential therapeutic applications. For example, derivatives of similar compounds have shown promise in treating conditions like depression and anxiety through their serotonergic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
